
4-苯基吡啶-2-甲醛
描述
4-Phenylpyridine-2-carboxaldehyde is a chemical compound with the CAS Number: 55218-76-3 . It has a molecular weight of 183.21 . The IUPAC name for this compound is 4-phenyl-2-pyridinecarbaldehyde . It is a powder in its physical form .
Molecular Structure Analysis
The molecular structure of 4-Phenylpyridine-2-carboxaldehyde has been analyzed using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . These calculations help determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis
The chemical reactions involving 4-Phenylpyridine-2-carboxaldehyde have been studied . For example, the C–H activation of 2-phenylpyridine, catalyzed by copper (II), palladium (II), and ruthenium (II) carboxylates, was studied in the gas phase .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenylpyridine-2-carboxaldehyde include a melting point of 48-49 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学研究应用
Spectrophotometric Determination of Metals
4-PHENYLPICOLINALDEHYDE has been used in the spectrophotometric determination of metals such as iron, vanadium, and cobalt . The compound forms complexes with these metals, which exhibit overlapping spectra in the 390-510 nm region with a maximum absorbance at 415 nm at pH 3.0 . This method has been applied to determine these metal ions in real crude oil samples .
Selective Determination of Cobalt
In the presence of iron, 4-PHENYLPICOLINALDEHYDE can be used as a spectrophotometric reagent for the selective determination of small amounts of cobalt . This highlights the compound’s potential for selective metal ion detection.
Chemical Synthesis
4-PHENYLPICOLINALDEHYDE is a key intermediate in the synthesis of various chemical compounds . Its unique structure makes it a valuable building block in organic synthesis.
作用机制
The mechanism of action of 4-Phenylpyridine-2-carboxaldehyde and similar compounds has been investigated . These compounds have been reported as positive allosteric modulators (PAMs) that target the M1 muscarinic acetylcholine (ACh) receptor (M1 mAChR), which are potential treatments for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .
安全和危害
The safety data sheet for 4-Phenylpyridine-2-carboxaldehyde indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
未来方向
Research on 4-Phenylpyridine-2-carboxaldehyde and similar compounds is ongoing, with studies investigating their potential applications in various fields . For example, one study synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde and found that these compounds displayed low micromolar GI50 values against certain cancer cell lines .
属性
IUPAC Name |
4-phenylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUMFILRCKHZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480944 | |
| Record name | 4-Phenylpyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyridine-2-carboxaldehyde | |
CAS RN |
55218-76-3 | |
| Record name | 4-Phenylpyridine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1625613.png)
![5-(Methylthio)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1625615.png)




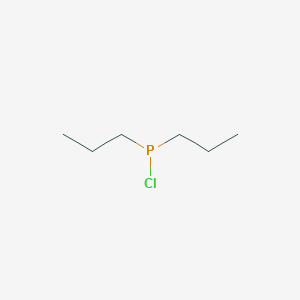
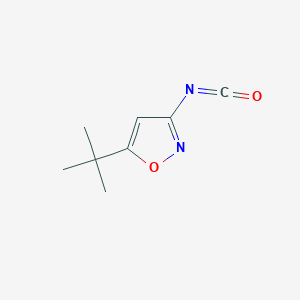
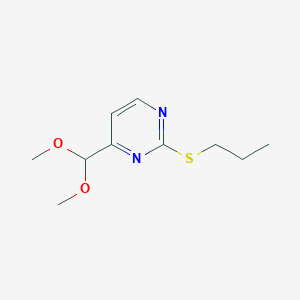
![2-[4-(Benzyloxy)-2-methoxyphenyl]-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine](/img/structure/B1625628.png)
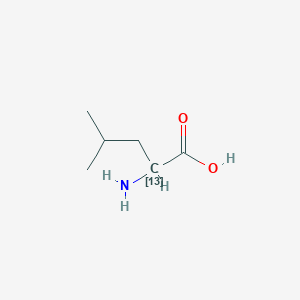
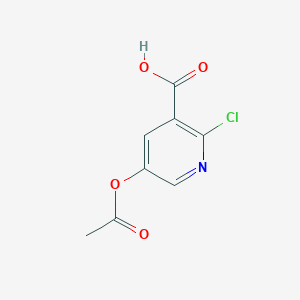
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1625633.png)